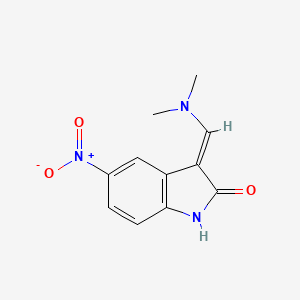
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of a nitro group at the 5-position and a dimethylamino methylene group at the 3-position, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- typically involves multi-step organic reactions. One common method includes the condensation of 5-nitroindole-2,3-dione with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- involves its interaction with specific molecular targets and pathways. The nitro group and dimethylamino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one: A simpler indole derivative without the nitro and dimethylamino groups.
5-Nitroindole: Contains the nitro group but lacks the dimethylamino methylene group.
3-Dimethylaminoindole: Contains the dimethylamino group but lacks the nitro group.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- is unique due to the combination of the nitro and dimethylamino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
159212-48-3 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C11H11N3O3/c1-13(2)6-9-8-5-7(14(16)17)3-4-10(8)12-11(9)15/h3-6H,1-2H3,(H,12,15)/b9-6+ |
InChI Key |
JKRFBGUETREWIP-RMKNXTFCSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Canonical SMILES |
CN(C)C=C1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
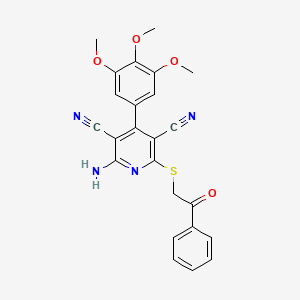
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
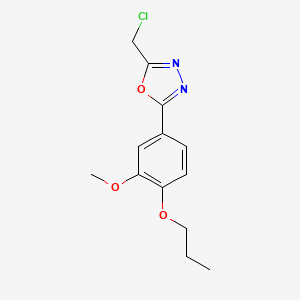
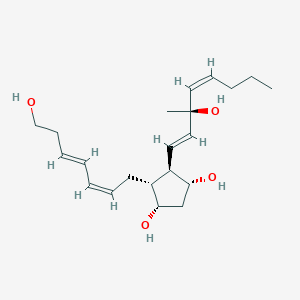

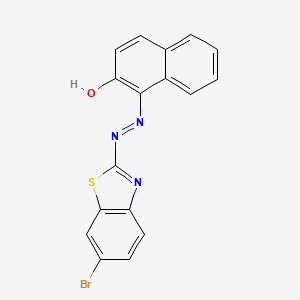
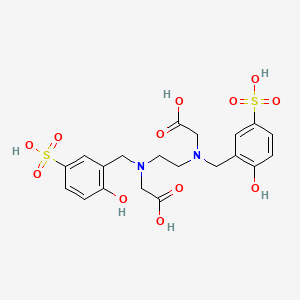

![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)

